Product packaging for Quinazoline derivative 12(Cat. No.:)

Quinazoline derivative 12

Cat. No.: B10836128
M. Wt: 414.3 g/mol
InChI Key: OWJRZOOAIAWSHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Quinazoline derivatives represent a significant class of nitrogen-containing heterocyclic compounds, recognized as a privileged scaffold in medicinal chemistry due to their wide spectrum of biological activities . These compounds, comprising a benzene ring fused to a pyrimidine ring, are key building blocks in the development of novel therapeutic agents . The broad utility of the quinazoline core is exemplified by several FDA-approved drugs, such as the EGFR inhibitors gefitinib and erlotinib for non-small cell lung cancer, and lapatinib for the treatment of advanced breast cancer . Quinazoline derivatives are extensively investigated in oncology research for their potent anti-proliferative activities. They function by targeting critical cancer pathways, including signal transduction through kinases like EGFR, HER2, VEGFR2, and c-Met . Recent studies focus on developing novel quinazolinone-based compounds as dual inhibitors, such as simultaneously targeting STAT-3 and c-Src, which are key regulators of cell cycle, proliferation, and apoptosis . Beyond oncology, this compound class demonstrates substantial antimicrobial properties, showing efficacy against a range of Gram-positive bacteria and fungi, potentially through interactions with microbial cell walls and DNA . The structure-activity relationship (SAR) for antimicrobial activity often highlights the importance of substitutions at the 2, 3, 6, and 8 positions of the quinazolinone ring . This product, Quinazoline derivative 12, is presented as a high-purity compound for research applications. It is intended for use in biochemical assays, cell-based studies, and early-stage drug discovery to explore its mechanism of action and therapeutic potential. This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H16BrN3O3 B10836128 Quinazoline derivative 12

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H16BrN3O3

Molecular Weight

414.3 g/mol

IUPAC Name

2-bromo-N-(2-cyclopropyl-4-oxoquinazolin-3-yl)-5-methoxybenzamide

InChI

InChI=1S/C19H16BrN3O3/c1-26-12-8-9-15(20)14(10-12)18(24)22-23-17(11-6-7-11)21-16-5-3-2-4-13(16)19(23)25/h2-5,8-11H,6-7H2,1H3,(H,22,24)

InChI Key

OWJRZOOAIAWSHE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)Br)C(=O)NN2C(=NC3=CC=CC=C3C2=O)C4CC4

Origin of Product

United States

Synthetic Methodologies for Quinazoline Derivative 12 and Its Analogues

Retrosynthetic Analysis of Quinazoline (B50416) Derivative 12

A retrosynthetic analysis of Quinazoline derivative 12, a 2,3,6-trisubstituted quinazolin-4(3H)-one, reveals several strategic disconnections. The quinazolinone core itself is a primary target for disconnection.

Primary Disconnections:

Disconnection of the N1-C2 and C4-N3 bonds: This is the most common approach, leading back to an appropriately substituted anthranilic acid derivative (A) and a source for the C2-N3 fragment. For this compound, this would be 2-amino-5-iodobenzoic acid. The C2-N3 unit can be introduced in various forms, often involving a reaction with an amide or a related functional group.

Disconnection of the N3-C4 bond: This approach often starts from a 2-aminobenzamide (B116534) precursor, which is then cyclized with a suitable carbonyl compound or its equivalent to form the quinazolinone ring.

Key Precursors:

A common and versatile intermediate in the synthesis of many quinazolinones is the corresponding 2-substituted-4H-3,1-benzoxazin-4-one. For this compound, this would be 6-iodo-2-(trifluoromethyl)-4H-3,1-benzoxazin-4-one. This intermediate can be synthesized from 2-amino-5-iodobenzoic acid and trifluoroacetic anhydride. The benzoxazinone (B8607429) can then be reacted with an appropriate amine, in this case, p-toluidine (B81030), to yield the final product. This strategy offers a convergent pathway to a wide array of 3-substituted quinazolinones.

Some new 2,3,6-trisubstituted quinazolin-4(3H)-ones have been synthesized through the Ullmann condensation of substituted anthranilic acids and substituted benzothiazolylquinazolines. researchgate.net

Development of Convergent and Divergent Synthetic Routes for this compound

The synthesis of quinazolinones can be approached through both convergent and divergent strategies, allowing for the efficient generation of diverse analogues.

Convergent Synthesis:

A hallmark of convergent synthesis is the separate preparation of key fragments that are later joined. A common convergent route to compounds like this compound involves:

Synthesis of a 2-substituted-4H-3,1-benzoxazin-4-one from an anthranilic acid. scispace.comrjptonline.org

Reaction of the benzoxazinone with a primary amine to form the 2,3-disubstituted quinazolin-4(3H)-one. scispace.comrjptonline.org

This approach is highly modular, as a variety of benzoxazinones and amines can be combined to create a library of quinazolinone derivatives.

Divergent Synthesis:

Divergent synthesis starts from a common intermediate that is elaborated into a range of different products. For quinazolinones, a divergent approach might begin with a pre-formed quinazolinone core that is subsequently functionalized. For example, a 2-thioxo-2,3-dihydroquinazolin-4(1H)-one can be synthesized and then S-alkylated, with the resulting intermediate being further modified. tandfonline.com Another divergent strategy involves the oxidative cyclization of isatins with amidine hydrochlorides, which can lead to various functionalized quinazolin-4(3H)-ones. acs.orgresearchgate.net This method allows for the introduction of diversity at different positions of the quinazoline ring from a common starting material.

A divergent protocol for synthesizing isoquinolino[1,2-b]quinazolinone and isoquinolino[2,1-a]quinazolinone derivatives has been developed by reacting 4-indolyl-2,3-dihydroquinazolin-4(1H)-one scaffolds with various aldehydes. acs.org

Optimization of Reaction Conditions and Yields for the Synthesis of this compound

The synthesis of quinazolin-4(3H)-ones often relies on classical methods like the Niementowski reaction, which involves the condensation of anthranilic acids with amides. nih.gov However, these reactions can require harsh conditions and long reaction times. nih.gov Consequently, significant effort has been dedicated to optimizing these procedures.

Key Optimization Parameters:

Catalysis: The use of catalysts can significantly improve reaction rates and yields. Lewis acids, such as copper-based catalysts, have been employed in the synthesis of quinazolin-4(3H)-ones from 2-halobenzamides and nitriles. researchgate.netacs.org

Solvent: The choice of solvent can have a profound impact on the reaction outcome. In some cases, solvent-free conditions or the use of greener solvents are preferred.

Temperature and Reaction Time: Microwave-assisted synthesis has emerged as a powerful tool to reduce reaction times from hours to minutes and often improves yields. derpharmachemica.comuin-malang.ac.id For instance, the synthesis of 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one saw an increase in yield from 79% (reflux, 10 hours) to 87% (microwave, 5 minutes). uin-malang.ac.id

Data on Optimized Synthesis of Quinazolinone Analogues:

Starting MaterialsMethodCatalyst/ReagentsConditionsYieldReference
Anthranilic acid, Acetic anhydrideMicrowaveNoneNeat, microwave irradiation80% (overall for 2 steps) derpharmachemica.com
2-Aminobenzamide, StyreneMetal-free oxidationTBHPNeat, 100 °C, 12 hGood to high yields mdpi.com
2-Halobenzamides, NitrilesLewis acid catalysisCu catalyst, tBuOK-- researchgate.netacs.org
Anthranilic acid, AmidesNiementowski ReactionMK-10 clayMicrowave, 150 °CVery good yields nih.gov
2-Aminobenzoic acids, FormamideNiementowski ReactionNoneHigh temperature- esmed.org

This table presents a selection of optimized conditions for the synthesis of various quinazolinone analogues.

Stereoselective Synthesis Approaches for Chiral this compound (if applicable)

This section is not directly applicable as this compound (6-iodo-2-(trifluoromethyl)-3-(p-tolyl)quinazolin-4(3H)-one) is an achiral molecule. It does not possess any stereocenters.

However, it is noteworthy that the stereoselective synthesis of chiral quinazoline derivatives is an active area of research, particularly for compounds with stereocenters at the C2 or C3 positions, or on substituents attached to the quinazoline core.

Synthesis of Deuterated and Isotopically Labeled this compound for Mechanistic Studies

The synthesis of isotopically labeled compounds is a powerful tool for elucidating reaction mechanisms and studying metabolic pathways. For this compound, isotopic labeling could be used to probe the mechanism of its formation or its interactions with biological targets.

Strategies for Isotopic Labeling:

Incorporation of Labeled Precursors: The most straightforward approach is to use a commercially available isotopically labeled starting material. For example, a deuterated or ¹³C-labeled p-toluidine could be used in the final step of the synthesis to introduce the label at the N3-substituent. Similarly, a labeled anthranilic acid could be used to incorporate isotopes into the core structure.

Deuterium (B1214612) Exchange: For certain positions on the aromatic rings, deuterium labeling can be achieved through acid- or base-catalyzed H-D exchange using a deuterium source like D₂O. For instance, in a study on quinazolin-2(1H)-one, the addition of D₂O to the reaction system resulted in the substitution of the active N-H hydrogen atoms, which was confirmed by the disappearance of the N-H signal in the ¹H-NMR spectrum. rsc.org

¹⁵N Labeling: The incorporation of ¹⁵N can provide valuable insights into reactions involving the nitrogen atoms of the quinazoline core. This is often achieved by using an ¹⁵N-labeled source of nitrogen, such as ¹⁵N-labeled ammonia (B1221849) or an ¹⁵N-labeled amine, in the synthesis. The use of ¹⁵N labeling has been instrumental in studying Dimroth rearrangements in quinazoline derivatives. researchgate.net

The analysis of isotopically labeled compounds is typically performed using mass spectrometry (to detect mass shifts) and NMR spectroscopy (to observe changes in chemical shifts or coupling constants). rsc.orgresearchgate.netmdpi.com

Medicinal Chemistry and Structure Activity Relationship Sar Studies of Quinazoline Derivative 12

Design Principles for Quinazoline (B50416) Derivative 12 and Related Analogues

The design of quinazoline-based therapeutic agents is often guided by targeting specific biological macromolecules, such as protein kinases. The quinazoline core is particularly effective as a scaffold for kinase inhibitors due to its ability to form key interactions within the ATP-binding site of these enzymes. mdpi.comnih.gov For instance, many quinazoline-based Epidermal Growth Factor Receptor (EGFR) inhibitors were designed to mimic the adenine (B156593) portion of ATP, establishing crucial hydrogen bonds with the hinge region of the kinase domain. mdpi.com

Key design principles often include:

Scaffold Hopping: Utilizing the quinazoline core to replace other heterocyclic systems while maintaining the necessary pharmacophoric features for biological activity. mdpi.com

Structural Mimicry: Designing the molecule to fit into a specific receptor site, such as the ATP-binding pocket of kinases. The nitrogen atoms at positions 1 and 3 of the quinazoline ring are critical for this mimicry. mdpi.commdpi.com

Introduction of Specific Moieties: Incorporating functional groups at various positions of the quinazoline ring to enhance potency, selectivity, and pharmacokinetic properties. For example, the 4-anilino-quinazoline scaffold is a well-established starting point for developing EGFR inhibitors. mdpi.comnih.gov

Targeting Resistance Mutations: In cancer therapy, derivatives are designed to overcome acquired resistance to earlier-generation drugs. This involves modifying the quinazoline scaffold to effectively inhibit mutated forms of target proteins, such as the T790M mutation in EGFR. nih.gov

The development of novel quinazoline series often builds upon solid structure-activity relationship (SAR) data from previously reported analogues, aiming to optimize interactions with the target protein. mdpi.com

Systematic Chemical Modification Strategies Around the Quinazoline Core

The biological activity of quinazoline derivatives can be finely tuned through systematic chemical modifications at various positions of the bicyclic core. The properties of these derivatives depend significantly on the nature and position of substituents on both the pyrimidine (B1678525) and benzene (B151609) rings. biomedres.usuob.edu.ly

Common modification strategies include:

Position 2: Substitution at the C-2 position is crucial for modulating the activity of many quinazoline derivatives. Introducing substituted phenyl rings or other heterocyclic moieties at this position has been shown to be essential for antimicrobial and anticancer activities. nih.govnih.gov

Position 4: The C-4 position is one of the most frequently modified sites. The introduction of an amino group, often as a 4-anilino moiety, is a hallmark of many EGFR kinase inhibitors. mdpi.comnih.gov Modifications at this position with different substituted amines or other linkers can significantly impact selectivity and potency. nih.gov

Positions 6 and 7: These positions on the benzene ring are often modified to improve interactions with the solvent-exposed region of the target protein or to enhance pharmacokinetic properties. Substitutions with methoxy (B1213986) groups (e.g., 6,7-dimethoxy) can increase electron density and potentially extend into auxiliary pockets of the binding site. mdpi.com Exploring modifications at positions 6 and 7 has been shown to alter the potency and selectivity of RIPK2/3 kinase inhibitors. nih.gov

Position 3: In the quinazolinone series, substitution at the N-3 position with aliphatic or aryl groups is a key strategy. The presence of a substituted aromatic ring at this position is often essential for antimicrobial activity. nih.gov Changing an aliphatic group to an aryl group has been noted to enhance analgesic activity. mdpi.com

These modifications are often carried out using multi-step synthetic protocols, starting from common precursors like anthranilic acid derivatives. scielo.brrsc.org

Elucidation of Key Pharmacophores and Structural Motifs for Biological Activity of Quinazoline Derivative 12

A pharmacophore model outlines the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological effect. For quinazoline derivatives, several key pharmacophoric features have been identified.

Hinge-Binding Motif: For kinase inhibitors, the quinazoline nucleus itself serves as a primary pharmacophore, with the N-1 and/or N-3 atoms acting as hydrogen bond acceptors to engage with the hinge region of the kinase ATP-binding site. mdpi.com

Hydrophobic Pockets: Substituents at C-4 (like a phenoxy group) and C-2 are crucial for occupying hydrophobic regions within the target's active site, often referred to as the gatekeeper area. mdpi.com

Solvent-Exposed Region Interaction: Groups at positions C-6 and C-7 of the quinazoline ring often interact with the solvent-exposed region of the binding pocket. Bulky and flexible substituents at these positions can be favorable for inhibitory activity. nih.gov

Allosteric Pocket Occupation: In some designs, a linker attached to the quinazoline core connects to a terminal hydrophobic moiety that occupies an allosteric pocket, stabilizing the drug-target complex. mdpi.com

Pharmacophore modeling based on a set of active compounds can generate hypotheses about the necessary features. For example, a model for antibacterial quinazolines identified two hydrophobes, one aromatic ring, three hydrogen bond acceptors, and one hydrogen bond donor as key features. srce.hr

Table 1: Key Pharmacophoric Features in Quinazoline Derivatives

Computational Chemistry Approaches in SAR Development (e.g., QSAR, Molecular Docking, Molecular Dynamics Simulations)

Computational chemistry is an indispensable tool in the development of quinazoline derivatives, enabling the rational design and prediction of biological activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. atlantis-press.comresearchgate.net These models use calculated molecular descriptors (e.g., topological, thermodynamic, electronic) to predict the activity of novel compounds. nih.govasianpubs.org For instance, a QSAR model for quinazoline derivatives as EGFR inhibitors revealed that parameters like molecular refractivity (mr) and topological polar surface area (TPSA) were significant in predicting inhibitory concentration. atlantis-press.com These models help in designing new molecules with potentially higher activity before their synthesis. nih.gov

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein. nih.govresearchgate.net It is widely used to understand the binding modes of quinazoline derivatives in the active sites of enzymes like EGFR, HER2, and COX-2. nih.govresearchgate.netnih.gov Docking studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, and the binding energy scores can correlate with experimental activity. nih.govnih.gov For example, docking studies showed that potent quinazoline-based anticonvulsants form a higher number of hydrogen bonds and interactions with amino acid residues at the active site of carbonic anhydrase II. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations are used to study the dynamic behavior of the ligand-protein complex over time, providing insights into its stability. researchgate.netjapsonline.com These simulations can confirm the conformational stability of the binding mode predicted by docking and help refine the understanding of the interactions. japsonline.com

These computational approaches significantly reduce the time and cost associated with drug discovery by prioritizing the synthesis of the most promising candidates. nih.govacs.org

Impact of Substituent Effects on the Biological Efficacy of this compound

The type and position of substituents on the quinazoline scaffold have a profound impact on biological efficacy, selectivity, and pharmacokinetic profile. uob.edu.ly

Electronic Effects: The introduction of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) can alter the electronic distribution of the quinazoline ring system and its substituents. For example, in a series of 4-anilino-quinazolines targeting EGFR, the presence of EWGs like -Cl, -Br, and -F on the C-4 phenyl ring led to higher inhibitory activity compared to EDGs like -CH₃ and -OCH₃. mdpi.com Conversely, for certain analgesic quinazolinones, EWGs at the N-3 position were found to decrease activity. mdpi.com

Steric Effects: The size and shape of substituents are critical for fitting into the target's binding pocket. Bulky substituents at the C-6 and C-7 positions are often favorable for EGFR inhibitory activity, as they can form additional interactions. nih.gov

Lipophilicity: Substitutions that increase the lipophilic character of the molecule can enhance its ability to cross cell membranes and improve its activity, as seen in certain analgesic quinazolines where substitution on two phenyl rings produced higher activity than unsubstituted derivatives. mdpi.com

Table 2: General Impact of Substituents on Quinazoline Activity

The careful selection of substituents based on detailed SAR studies is fundamental to optimizing a lead compound into a clinical candidate.

Target Identification and Molecular Mechanism of Action of Quinazoline Derivative 12

Cell-Based Assays for Initial Target Pathway Screening

Initial investigations into the therapeutic potential of Quinazoline (B50416) derivative 12 have utilized a variety of cell-based assays to screen for its activity across different disease models. These assays provide the first indication of the compound's efficacy and the biological pathways it may influence.

In the realm of oncology, Quinazoline derivative 12 was evaluated for its in vitro anticancer activity against the human liver cancer cell line (HEPG2) through an MTT assay. grafiati.comsciencegate.appresearchgate.net In these studies, it emerged as the most potent compound tested, demonstrating significant cytotoxic effects. grafiati.comsciencegate.app

The compound has also been assessed for its anti-infective properties. Its efficacy against human cytomegalovirus (HCMV) was determined, showing activity comparable to the standard antiviral drug, ganciclovir. acs.orgacs.org Furthermore, its antimalarial potential was evaluated against the 3D7 strain of Plasmodium falciparum. acs.orgacs.org In the field of antibacterial research, this compound was tested against multiple strains of Mycobacterium tuberculosis, including sensitive, multi-drug resistant (MDR), and extensively drug-resistant (XDR) strains, where it showed significant activity. nih.gov A series of benzo[d]imidazole-based heterocycles, which included a this compound, were also synthesized and evaluated for their inhibitory activities against HIV-1, HCV, SSPE, and H1N1. researchgate.netresearchgate.netcu.edu.egresearchgate.netresearchgate.net

The following table summarizes the key findings from these cell-based assays.

Assay TypeTarget Cell Line / OrganismKey FindingReference
AnticancerHuman Liver Cancer (HEPG2)IC50: 5.4 µM grafiati.com, sciencegate.app, researchgate.net
AntiviralHuman Cytomegalovirus (HCMV)EC50: 2.01 µM acs.org, acs.org
AntimalarialPlasmodium falciparum 3D7EC50: 1.48-3.177 µM acs.org, acs.org
Anti-tubercularM. tuberculosis (sensitive strain)MIC: 0.24–0.98 µg/mL nih.gov
Anti-tubercularM. tuberculosis (MDR & XDR strains)MIC: 3.9–62.5 µg/mL nih.gov

Biochemical Characterization of Protein-Quinazoline Derivative 12 Interactions

To understand the specific molecular interactions underlying the observed cellular effects, computational molecular docking studies have been employed. These in silico methods predict the binding modes between this compound and the active sites of potential protein targets.

For its anticancer activity, docking studies were performed to model the interaction of this compound with the active site of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). grafiati.comsciencegate.appresearchgate.net The results indicated that the compound fits within the VEGFR-2 active site in a manner comparable to known inhibitors like sorafenib (B1663141) and vatalanib, with docking scores ranging from -15.20 to -8.92 kcal/mol. grafiati.comsciencegate.app This suggests that direct inhibition of VEGFR-2 kinase activity is a likely mechanism for its anti-proliferative effects. grafiati.comsciencegate.appresearchgate.net

In the context of its anti-tubercular properties, molecular docking was used to explore the binding of a series of compounds, including a cyclised this compound, to key Mycobacterium tuberculosis enzymes. nih.gov The selected targets for these studies were decaprenylphosphoryl-d-ribose oxidase (DprE1) and thymidylate kinase (TMPKmt), both of which are crucial for the bacterium's survival. nih.gov Similarly, for its potential antiviral activity, in silico screening was performed against viral enzymes such as HIV-1 reverse transcriptase (RT) and HCV NS3/4A serine protease. researchgate.net These computational approaches aim to predict the most probable binding interactions that account for the compound's inhibitory activity. nih.gov

Identification of Direct Molecular Targets via Affinity Chromatography or Proteomics

The current body of research on this compound does not include studies utilizing affinity chromatography or proteomics-based methods for the direct identification of its molecular targets. The primary approaches for target identification have been rooted in hypothesis-driven testing against known enzymatic targets using computational docking simulations and cell-based functional assays.

Elucidation of Downstream Signaling Pathways Modulated by this compound (e.g., PI3K/Akt/mTOR, MAPK)

The modulation of downstream signaling pathways by this compound is inferred from its identified molecular targets. The predicted inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a receptor tyrosine kinase, is central to its proposed mechanism in cancer. grafiati.comsciencegate.app Inhibition of VEGFR-2 would disrupt the signaling cascades that are crucial for tumor angiogenesis and cell proliferation. These key downstream pathways include the PI3K/Akt/mTOR and the Ras/Raf/MEK/ERK (MAPK) pathways. By blocking the initial receptor activation, this compound would consequently suppress the phosphorylation and activation of key proteins within these cascades.

Additionally, studies on related quinazoline structures suggest that they can act through the direct catalytic inhibition of various cellular protein kinases. acs.org Some related compounds have also been shown to interfere with the canonical NF-κB (RelA/p65) pathway, which is a critical regulator of inflammatory responses, cell survival, and proliferation. acs.org

Investigation of Allosteric Modulation by this compound

There is no evidence from the available research to suggest that this compound functions as an allosteric modulator. The molecular docking studies conducted have consistently shown the compound binding within the active site of its target enzymes, such as VEGFR-2. grafiati.comsciencegate.appresearchgate.net This binding pattern is characteristic of competitive inhibition, where the inhibitor directly competes with the endogenous substrate for the same binding site, rather than binding to a secondary, allosteric site to modulate enzyme activity.

Gene Expression Profiling and Transcriptomic Analysis in Response to this compound

While the synthesis of a this compound was mentioned in a study that also referenced the use of RNA-seq analysis, specific data from gene expression profiling or transcriptomic analysis in cells treated with this particular compound is not detailed in the available literature. researchgate.net Therefore, a comprehensive understanding of the global changes in gene expression induced by this compound remains an area for future investigation.

Cellular and in Vitro Pharmacological Investigations of Quinazoline Derivative 12

Cell Viability and Proliferation Assays in Various Cancer Cell Lines

Quinazoline (B50416) derivative 12 has demonstrated significant cytotoxic and anti-proliferative effects across a diverse panel of human cancer cell lines.

One iteration, identified as HoLu-12 , a 6,7-disubstituted-2-(3-fluorophenyl) quinazoline, was found to markedly decrease the viability of oral squamous cell carcinoma (OSCC) cells. iiarjournals.orgnih.gov Notably, HoLu-12 exhibited greater therapeutic specificity for OSCC cells compared to other cancer cell types and non-cancerous cells. iiarjournals.org When tested against noncancerous HaCaT and FHC cells at a concentration of 10 μM, HoLu-12 showed viability values of 83.1% and 93.5%, respectively, indicating lower potency against these non-malignant lines. iiarjournals.org

Another variant, imidazoquinazoline derivative 12 , displayed moderate to potent activity against several cancer cell lines, with a notable selectivity against normal cells. bohrium.com It was particularly effective against HOS bone cancer cells, with an IC50 value of 1.47 μM. bohrium.com This compound also demonstrated good penetration in a 3D-multicellular tumor spheroid model of HOS cancer cells. bohrium.com

Furthermore, MITC-12 , a derivative from a series of Moringa oleifera Lam. isothiocyanate (MITC) quinazolinone compounds, significantly inhibited the growth of U251, A375, A431, HCT-116, HeLa, and MDA-MB-231 cells. mdpi.com Its inhibitory effect on U251 glioma cell proliferation was both dose- and time-dependent. mdpi.com Importantly, MITC-12 was not toxic to normal human gastric mucosal cells (GES-1). mdpi.com

A quinazoline sulfonamide derivative, also designated as compound 12 , showed a pronounced cytotoxic effect against the MCF-7 breast cancer cell line, with an IC50 of 0.0977 µM. mdpi.com

The table below summarizes the inhibitory concentrations (IC50) of various forms of this compound in different cancer cell lines.

Derivative NameCancer Cell LineIC50 Value
Imidazothis compoundHOS (Bone Cancer)1.47 μM
Quinazoline sulfonamide derivative 12MCF-7 (Breast Cancer)0.0977 µM

Apoptosis and Cell Cycle Modulation by this compound

This compound has been shown to induce programmed cell death (apoptosis) and modulate the cell cycle in cancer cells.

HoLu-12 was found to induce G2/M phase arrest in the cell cycle of oral squamous cell carcinoma (OSCC) cells. iiarjournals.orgnih.gov This cell cycle arrest was accompanied by an increase in the expression of cyclin B and phosphorylation of histone H3 at Ser10, which are indicative of mitotic arrest. iiarjournals.orgnih.gov Furthermore, HoLu-12 treatment led to the cleavage of PARP, a key event in apoptosis, suggesting that the compound first induces mitotic arrest, which is then followed by apoptosis. iiarjournals.orgnih.gov

Similarly, imidazothis compound was shown to arrest the cell cycle and induce apoptosis in HOS bone cancer cells, as determined by flow cytometry. bohrium.com

MITC-12 also demonstrated the ability to induce apoptosis in U251 glioma cells. mdpi.com This was evidenced by an increase in the expression of caspase-3 and a higher Bax:Bcl-2 ratio. mdpi.com The compound also caused a significant decrease in the proportion of U251 cells in the G1 phase and an increase in the S and G2 phases, indicating cell cycle arrest. mdpi.com Transcriptome sequencing revealed that MITC-12 significantly regulated pathways associated with the cell cycle, and it modulated the expression of cell cycle-related proteins such as CDK2, cyclinD1, cyclinE, and cyclinA2. mdpi.com

In the MCF-7 breast cancer cell line, quinazoline-based PARP-1 inhibitor derivative 12c was found to cause cell growth arrest at the G2/M phase. rsc.org Treatment with a related compound, 12a, also resulted in a marked increase in the percentage of cells in the G2/M phase. rsc.org Both compounds 12a and 12c induced apoptosis, with compound 12a showing a total apoptotic effect of 26.55% and 12c showing an effect of 19.31%. rsc.org

Investigation of this compound's Effects on Cellular Differentiation

Research has indicated that certain quinazoline derivatives can influence cellular differentiation processes.

Studies on a quinazoline scaffold, from which tricyclic compounds were developed, have shown the ability to induce neuronal differentiation in PC12 cells, a cell line derived from a pheochromocytoma of the rat adrenal medulla. nih.gov This differentiation was characterized by the outgrowth of neurites, and the expression of tubulin and NeuN, a neuron-specific nuclear protein. nih.gov One particular compound, MGV-1, was highly effective in inducing extensive neuronal differentiation on its own and in synergy with nerve growth factor and glutamate. nih.gov

Another novel quinazoline derivative, SH-340, was found to inhibit the proliferation of human primary keratinocytes and induce their differentiation. mdpi.com This was observed at a concentration of 0.5 μM, while higher concentrations showed cytotoxicity. mdpi.com The differentiation was marked by an increase in cell size and the gene expression of markers for both initial and terminal keratinocyte differentiation, which are crucial for the formation of the skin barrier. mdpi.com

Cellular Uptake and Subcellular Localization Studies of this compound

The cellular uptake and subsequent localization of quinazoline derivatives are critical factors influencing their biological activity.

Investigations into a radioiodinated quinazoline derivative have explored its uptake in non-small cell lung cancer cells. hokudai.ac.jp The study aimed to understand the relationship between the uptake of this derivative and the radiosensitivity of the cancer cells. hokudai.ac.jp

Further research has highlighted that the subcellular localization of antibody-drug conjugates, such as those involving quinazoline derivatives, can significantly influence their therapeutic efficacy. For instance, the phototoxicity of near-infrared photoimmunotherapy is dependent on the subcellular localization of the antibody-IR700 conjugate. hokudai.ac.jp The distribution of such compounds within the cell can be influenced by factors like the cell type-dependent subcellular localization of drug transporters. uu.nl

Impact of this compound on Mitochondrial Function and Bioenergetics

The influence of quinazoline derivatives extends to the function and energy production of mitochondria.

A novel phenyl chlormethine-quinazoline derivative, referred to as compound II, was suggested to potentially affect hepatocellular carcinoma (HCC) cell mitochondrial functions and bioenergetics. frontiersin.org This hypothesis was based on its interaction with Sirt1, a protein that can influence PGC-1α, a key regulator of mitochondrial biogenesis. frontiersin.org

A quinazolinone derivative known as mdivi-1 (B1676016) has been shown to inhibit mitochondrial fragmentation that is dependent on the protein DRP1. nih.gov While initially thought to impact mitochondrial fission, later studies indicated that mdivi-1 acts as an inhibitor of ETC complex I-dependent oxygen consumption. nih.gov

Furthermore, a series of quinazoline-urea derivatives were designed and synthesized to block the opening of the mitochondrial permeability transition pore (mPTP) induced by β-amyloid peptide. researchgate.net Several of these compounds demonstrated better inhibitory activity than the standard, Cyclosporin A, and showed excellent cellular viability. researchgate.net

Modulation of Angiogenesis and Metastasis in In Vitro Models by this compound

Quinazoline derivatives have been investigated for their ability to inhibit the formation of new blood vessels (angiogenesis) and the spread of cancer cells (metastasis) in laboratory models.

A quinazoline derivative, compound 11d, has been identified as a novel angiogenesis inhibitor. nih.gov It exhibited potent inhibitory activity against Vascular Endothelial Growth Factor Receptor-2 (VEGFR2) with an IC50 of 5.49 μM. nih.gov This compound was found to downregulate VEGF, VEGFR2, and the VEGFR2-mediated Akt/mTOR/p70s6k signaling pathway in vitro, which are all crucial for angiogenesis. nih.gov

Similarly, a quinazoline sulfonamide derivative, compound 12, demonstrated significant inhibitory activity against VEGFR-2 with an IC50 of 0.0523 µM. mdpi.com

The anti-angiogenic properties of these compounds are often attributed to their ability to interfere with key signaling pathways that regulate the proliferation, migration, and differentiation of vascular endothelial cells, which are fundamental processes for tumor angiogenesis. mdpi.com

Investigation of Antimicrobial Activity of this compound (e.g., against M. tuberculosis)

In addition to their anti-cancer properties, certain quinazoline derivatives have shown promise as antimicrobial agents, particularly against Mycobacterium tuberculosis, the bacterium that causes tuberculosis.

A study by Babu and coworkers synthesized and tested isoniazid-incorporated 2-styryl-quinazolinone derivatives, including a compound designated as 12, for their anti-tuberculosis activity. mdpi.com One of these compounds was found to be effective against multi-drug resistant strains of M. tuberculosis. mdpi.com

Another quinazoline derivative, 1,2-di(quinazolin-4-yl)diselane (B1252958) (DQYD), has been shown to have a low minimum inhibitory concentration (MIC) and bactericidal activity against mycobacteria in a dose-dependent manner. nih.gov The activity of DQYD against M. tuberculosis is associated with the disruption of intracellular ATP homeostasis and an increase in mycobacterial DNA damage. nih.gov

Furthermore, research has identified a new amide and a new quinolinone from the metabolites of Streptomyces sp. YIM S01983, with compound 12 (an adenosine) showing weak antimicrobial activities against Candida albicans and Aligenes faecalis with a MIC of 64 μg/mL. researchgate.net

CompoundOrganismActivity
Isoniazid incorporated 2-styryl-quinazolinone derivative 12Mycobacterium tuberculosis (multi-drug resistant strains)Effective
1,2-di(quinazolin-4-yl)diselane (DQYD)Mycobacterium tuberculosisLow MIC, bactericidal
Compound 12 (adenosine)Candida albicans, Aligenes faecalisWeak antimicrobial (MIC = 64 μg/mL)

Preclinical in Vivo Efficacy Studies of Quinazoline Derivative 12

Selection of Appropriate Animal Models for Disease Indication (e.g., xenograft models)

To investigate the in vivo antitumor effects of various compounds termed Quinazoline (B50416) derivative 12, researchers have utilized several established animal models. The choice of model is critical, as it is intended to mimic a specific human cancer, thereby providing a relevant system for evaluating therapeutic efficacy.

A frequently used approach is the xenograft model, where human cancer cells are implanted into immunodeficient mice. For the quinazolinone derivative known as HoLu-12, an oral squamous cell carcinoma (OSCC) xenograft animal model was employed. iiarjournals.orgiiarjournals.orgnih.gov This model is particularly relevant for studying head and neck cancers. iiarjournals.org In a separate line of research, a Dalton's ascites lymphoma (DLA) model in Swiss albino mice was used to assess the antitumor activity of a quinazoline analogue identified as Compound 12 (NSC: D-104834/ 758270). nih.gov

Further studies on other "12" derivatives have expanded the range of cancer types investigated. A neuroblastoma xenograft model using SH-SY5Y cells was selected to evaluate compound 12d. researchgate.net Additionally, a lead compound designated BPR1R024 (12) was tested in a murine colon tumor model (MC38), representing a syngeneic model which allows for the study of therapies in the context of a competent immune system. researchgate.net

Evaluation of Efficacy in Relevant Disease Models (e.g., tumor growth inhibition in xenograft models)

The primary measure of efficacy in these preclinical models is the ability of the compound to inhibit tumor growth. Substantial antitumor activity has been reported for several Quinazoline 12 derivatives in their respective models.

In the OSCC xenograft model, HoLu-12 demonstrated a significant ability to suppress tumor growth in vivo. iiarjournals.orgiiarjournals.orgnih.gov Similarly, in the Dalton's ascites lymphoma (DLA) model, treatment with Compound 12 (NSC: D-104834/ 758270) led to a significant restoration of tumor volume and tumor weight towards normal levels. nih.gov

Compound 12d also showed significant efficacy, inhibiting tumor growth in the SH-SY5Y neuroblastoma xenograft model. researchgate.net Furthermore, oral administration of BPR1R024 (12) mesylate resulted in a delay in the growth of MC38 murine colon tumors. researchgate.net

Compound NameAnimal ModelCancer TypeEfficacy OutcomeCitation
HoLu-12XenograftOral Squamous Cell Carcinoma (OSCC)Significant tumor growth suppression iiarjournals.orgiiarjournals.org
Compound 12 (NSC: D-104834/ 758270)Dalton's Ascites Lymphoma (DLA)LymphomaSignificant reduction in tumor volume and weight nih.gov
Compound 12dXenograft (SH-SY5Y cells)NeuroblastomaSignificant tumor growth inhibition researchgate.net
BPR1R024 (12)Syngeneic (MC38 cells)Colon TumorDelayed tumor growth researchgate.net

Dose-Response Relationship for Efficacy in Preclinical Animal Models

Establishing a dose-response relationship is key to understanding a compound's therapeutic window. Studies on Quinazoline derivative 12 have shown that its antitumor efficacy is dose-dependent.

For HoLu-12 in the OSCC xenograft model, a clear dose-response was observed. iiarjournals.orgiiarjournals.org Treatment with a 2.5 mg/kg dose resulted in a significant reduction in tumor size, which was 30% lower than the control group by day 50. iiarjournals.orgiiarjournals.org When the dose was increased to 5.0 mg/kg, the tumor size was more markedly diminished, showing a 41.7% reduction compared to the control group by day 50. iiarjournals.orgiiarjournals.org

In the DLA model, Compound 12 (NSC: D-104834/ 758270) was found to be effective at a dose of 20 mg/kg body weight. nih.gov For compound 12d, the tumor growth inhibitory rate in the SH-SY5Y xenograft model was 46.31% at a 10 mg/kg dose and increased to 52.66% at a 20 mg/kg dose, again demonstrating a positive dose-response relationship. researchgate.net

Compound NameDoseEfficacy OutcomeCitation
HoLu-122.5 mg/kg30% reduction in tumor size vs. control at day 50 iiarjournals.orgiiarjournals.org
5.0 mg/kg41.7% reduction in tumor size vs. control at day 50 iiarjournals.orgiiarjournals.org
Compound 12 (NSC: D-104834/ 758270)20 mg/kgSignificant restoration of tumor volume and weight towards normal nih.gov
Compound 12d10 mg/kg46.31% tumor growth inhibitory rate researchgate.net
20 mg/kg52.66% tumor growth inhibitory rate researchgate.net

Combinatorial Therapeutic Approaches with this compound in Preclinical Models

Combining targeted agents with standard chemotherapy is a common strategy to enhance efficacy and overcome resistance. The potential of HoLu-12 as part of a combination therapy has been explored in preclinical settings. iiarjournals.orgiiarjournals.orgnih.gov

Specifically, the combination of HoLu-12 and 5-fluorouracil (B62378) (5-FU), a conventional chemotherapy agent, was investigated. iiarjournals.orgiiarjournals.org The results showed a synergistic toxic effect on OSCC cells. iiarjournals.orgiiarjournals.orgnih.gov This suggests that quinazoline derivatives like HoLu-12, which act as G2/M regulators, may enhance the therapeutic effect of traditional cytotoxic drugs. iiarjournals.orgiiarjournals.org The synergistic action could potentially allow for a reduction in the required dose of 5-FU, thereby mitigating its associated toxic effects. iiarjournals.orgiiarjournals.org These findings position HoLu-12 as a promising candidate for use in combination therapy for OSCC. iiarjournals.orgnih.gov

Biomarker Discovery and Validation in Preclinical In Vivo Studies

Biomarkers are essential for understanding a drug's mechanism of action and for patient selection in clinical trials. In vivo studies of HoLu-12 have helped to validate biomarkers associated with its therapeutic effect. The compound was shown to induce G2/M arrest and subsequent apoptosis in OSCC cells. iiarjournals.orgiiarjournals.orgnih.gov This mechanism was confirmed in vivo through the analysis of protein expression. iiarjournals.org The study reported increased expression of cyclin B, phosphorylation of histone H3 (Ser10), and the presence of cleaved PARP, all of which are indicative of mitotic arrest and apoptosis. iiarjournals.orgiiarjournals.org These findings not only elucidate the in vivo mechanism of HoLu-12 but also identify potential biomarkers that could be used to monitor treatment response.

Pharmacokinetic and Biotransformation Studies of Quinazoline Derivative 12 Preclinical Focus

In Vitro Metabolic Stability and Metabolite Identification

For quinazoline (B50416) derivatives in general, metabolic stability is a significant focus of investigation to optimize their pharmacokinetic properties. nih.gov Studies involving liver microsomes, which contain phase I metabolizing enzymes like cytochrome P450s, and hepatocytes, which contain both phase I and phase II enzymes, are employed to predict hepatic clearance. researchgate.netnih.gov

While specific data for "Quinazoline derivative 12" is not detailed in the available literature, the general methodology involves incubating the compound with liver microsomes or hepatocytes from preclinical species (e.g., mouse, rat) and humans. nih.govnih.gov The depletion of the parent compound is monitored over time using analytical techniques like LC-MS/MS. researchgate.net From this data, key parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint) are calculated.

Table 1: Representative In Vitro Metabolic Stability Assessment Parameters

Parameter Description Species Commonly Used
Incubation System Liver Microsomes, Hepatocytes Human, Rat, Mouse, Dog, Monkey
Compound Concentration Typically 1 µM N/A
Protein/Cell Density e.g., 0.5 mg/mL microsomes, 0.5 x 10⁶ cells/mL hepatocytes N/A
Time Points e.g., 0, 10, 20, 40, 60, 120 min N/A

| Primary Endpoints | Percent Remaining, In Vitro Half-life (t½), Intrinsic Clearance (CLint) | N/A |

Metabolite identification studies are concurrently performed to understand the biotransformation pathways. These studies help identify the specific chemical modifications the compound undergoes, which can influence its efficacy and safety. For quinazoline scaffolds, common metabolic pathways include oxidation and dealkylation. nih.gov

In Vivo Absorption, Distribution, Metabolism, and Excretion (ADME) in Animal Models

In vivo ADME studies in animal models are essential to understand the complete pharmacokinetic profile of a compound in a whole organism. cn-bio.com These studies provide data on bioavailability, clearance, volume of distribution, and elimination half-life.

Preclinical evaluation of novel quinazoline derivatives often involves in vivo studies in rodents. nih.govresearchgate.net Following administration, blood samples are collected at various time points to determine the plasma concentration-time profile. This data is crucial for understanding how the compound is absorbed into the bloodstream, distributed to various tissues, metabolized, and ultimately excreted from the body. While specific in vivo ADME data for this compound is not publicly available, the general approach would follow established protocols for pharmacokinetic assessment in preclinical species.

Plasma Protein Binding Characteristics of this compound

The extent to which a drug binds to plasma proteins, primarily albumin, is a critical pharmacokinetic parameter. researchgate.net Only the unbound (free) fraction of a drug is available to distribute into tissues, interact with its pharmacological target, be metabolized, and be excreted. researchgate.net Therefore, high plasma protein binding can significantly affect a drug's disposition and efficacy.

The determination of plasma protein binding is a standard in vitro ADME assay. While specific binding characteristics for this compound are not documented in the provided search results, this property is a routine part of the characterization of quinazoline-based drug candidates.

Table 2: Plasma Protein Binding Assay Parameters

Parameter Description Typical Method
Matrix Plasma from relevant species (e.g., human, rat, mouse) Equilibrium Dialysis, Ultracentrifugation, Ultrafiltration
Compound Concentration Tested at one or more concentrations N/A

| Endpoint | Percentage of compound bound to plasma proteins; Fraction unbound (fu) | N/A |

Tissue Distribution and Accumulation in Preclinical Species

Understanding how a drug distributes into and accumulates in various tissues is vital for assessing its potential efficacy and toxicity. Tissue distribution studies are typically conducted in animal models, such as rats. After administration of the compound, concentrations are measured in various organs and tissues (e.g., liver, kidney, lung, brain). This information helps to determine the volume of distribution and identify any potential for tissue-specific accumulation. Specific tissue distribution data for this compound is not available in the public domain.

Role of Drug Transporters in this compound Disposition

Drug transporters are membrane proteins that facilitate the movement of drugs across cellular barriers and play a pivotal role in drug absorption, distribution, and excretion. researchgate.netnih.govnih.gov They can act as uptake transporters (e.g., OATPs), moving drugs into cells, or efflux transporters (e.g., P-glycoprotein), pumping drugs out of cells. nih.gov The interaction of a drug candidate with these transporters can significantly influence its pharmacokinetics and potential for drug-drug interactions. researchgate.net

Investigating whether a compound is a substrate or inhibitor of key drug transporters is a standard component of preclinical development. These studies are typically conducted using in vitro cell-based assays. Information regarding the specific interaction of this compound with drug transporters is not currently available.

Formulation Development and Optimization for Preclinical Research of Quinazoline Derivative 12

Approaches for Enhancing Solubility and Bioavailability in Preclinical Models.

Specific data on the solubility of "Quinazoline derivative 12" and experimental approaches to enhance its bioavailability in preclinical models are not available in the reviewed literature. General methods for improving the solubility and absorption of poorly water-soluble quinazoline (B50416) compounds often involve techniques such as the preparation of solid dispersions or the use of co-solvents and cyclodextrins.

Development of Suitable Dosing Vehicles for Animal Studies.

There is no specific information available regarding the development of dosing vehicles for "this compound" in animal studies. The selection of an appropriate vehicle would depend on its solubility characteristics and the requirements of the preclinical model. Common vehicles for poorly soluble compounds in early-stage animal studies include aqueous suspensions with suspending agents, lipid-based formulations, or solutions in organic co-solvents, chosen to ensure homogeneous and consistent dosing.

Stability Assessment of Preclinical Formulations of this compound.

While one study indicated that a "this compound" exhibited good thermal stability, comprehensive stability data for its preclinical formulations are not available. A thorough stability assessment would typically involve evaluating the chemical and physical stability of the compound in the chosen dosing vehicle under various storage conditions (e.g., temperature, light) over a defined period. Such studies are essential to ensure the integrity and accurate dosing of the compound throughout the duration of preclinical trials.

Advanced Research and Future Directions for Quinazoline Derivative 12

Exploration of New Therapeutic Applications for Quinazoline (B50416) Derivative 12

Quinazoline derivatives are recognized for their broad pharmacological potential, including anticancer, anticonvulsant, anti-inflammatory, antidiabetic, and antimicrobial effects. wisdomlib.orgmdpi.comrsc.org Research into specific molecules, often labeled as compound 12 in various studies, highlights the ongoing effort to harness this versatility for new therapeutic uses.

Anticancer Potential: A significant area of investigation is in oncology. Quinazoline derivatives have been successfully developed as inhibitors of protein kinases, such as the epidermal growth factor receptor (EGFR). nih.govnih.gov In one study, new afatinib (B358) analogues were synthesized and evaluated as dual and irreversible EGFR/HER2 inhibitors. Within this series, a compound designated as 12 showed promising in vitro antiproliferative activity against several cancer cell lines, including non-small cell lung cancer (NCI-H1975), lung adenocarcinoma (HCC827), and epidermoid carcinoma (A431). nih.gov The mechanism for many quinazoline-based anticancer agents involves the inhibition of key enzymes like dihydrofolate reductase (DHFR), topoisomerase, or poly-(ADP-ribose)-polymerase (PARP), which are crucial for cancer cell survival and proliferation. nih.gov

Antimalarial Activity: The quinazoline core has also been explored for treating infectious diseases. In a study focused on antiplasmodial agents, a series of 4-carboxamido and 4-alkoxy-2-trichloromethyl quinazoline derivatives were synthesized. A specific derivative, 12d (4-(2-(pyrrolidin-1-yl)ethoxy)-2-(trichloromethyl)quinazoline), was identified as highly effective against the multiresistant K1 strain of P. falciparum, the parasite responsible for malaria. mdpi.com

Other Potential Applications: The structural diversity of the quinazoline scaffold allows for its application in other therapeutic fields. Research has demonstrated the potential of various quinazoline derivatives as:

Anticonvulsants: Novel 2,3-disubstituted-4-(3H) quinazolinone derivatives have shown potent activity in models of electroshock-induced and pentylenetetrazole (PTZ)-induced seizures. mdpi.com

Anti-inflammatory agents: Certain derivatives have been designed to target key proteins in the inflammatory response. ijfmr.com

Antidiabetic agents: A series of 3-substituted quinazoline-2,4 diones were synthesized and evaluated for their potential as antidiabetic agents. mdpi.com

The table below summarizes the demonstrated activities for specific compounds referred to as "derivative 12" in the literature.

Therapeutic AreaSpecific Compound DesignationResearch Finding
Anticancer Compound 12 (Afatinib analogue)Showed promising antiproliferative activity against NCI-H1975, HCC827, and A431 cancer cell lines. nih.gov
Antimalarial Compound 12d (4-(2-(pyrrolidin-1-yl)ethoxy)-2-(trichloromethyl)quinazoline)Demonstrated high effectiveness against the multiresistant K1 P. falciparum strain. mdpi.com

Development of Prodrug Strategies for Quinazoline Derivative 12

While specific prodrug strategies for a compound labeled "derivative 12" are not extensively detailed in the available literature, the development of prodrugs is a well-established approach for improving the pharmaceutical properties of quinazoline-based drugs. The primary goals of a prodrug strategy include enhancing solubility, increasing bioavailability, improving permeability across biological membranes, and minimizing off-target toxicity.

For a potent but poorly soluble compound like a potential anticancer quinazoline derivative, a prodrug could be created by attaching a hydrophilic moiety, such as a phosphate (B84403) or amino acid group. This group would be cleaved in vivo by enzymes like phosphatases or peptidases, releasing the active parent drug at the target site. This approach can improve the compound's suitability for different formulations and enhance its therapeutic index.

Nanoformulation and Targeted Delivery Systems for this compound

Nanoformulation represents a promising frontier for enhancing the efficacy and safety of potent molecules like this compound. Encapsulating the drug within nanocarriers can overcome challenges such as poor water solubility, low bioavailability, and non-specific biodistribution.

Potential nanoformulation strategies include:

Liposomes: These lipid-based vesicles can encapsulate both hydrophilic and hydrophobic drugs, protecting them from degradation and enabling targeted delivery by modifying their surface with specific ligands (e.g., antibodies).

Polymeric Nanoparticles: Biodegradable polymers can be used to create nanoparticles that provide sustained release of the encapsulated drug, reducing the need for frequent administration. Recent studies have utilized titanium-containing solid acid nanoparticles in the synthesis of quinazoline derivatives, highlighting the intersection of nanotechnology and the production of these compounds. jsynthchem.com

Micelles: These self-assembling nanostructures are particularly useful for solubilizing hydrophobic drugs, increasing their concentration in the bloodstream and at the tumor site through the enhanced permeability and retention (EPR) effect.

These delivery systems can be further enhanced by attaching targeting moieties that recognize receptors overexpressed on cancer cells, thereby concentrating the therapeutic agent at the site of action and sparing healthy tissues.

Integration of Omics Technologies for Comprehensive Biological Profiling

Understanding the precise mechanism of action and identifying all potential cellular targets are critical for the development of a new drug. "Omics" technologies provide a powerful, unbiased approach to achieve this comprehensive biological profiling.

Activity-Based Protein Profiling (ABPP): This proteomic technique uses chemical probes to identify the direct protein targets of a compound within a complex biological system. A recent study successfully used ABPP to identify β-ketoacyl-ACP-synthase II (FabF) as a novel target for a series of antibacterial quinazoline derivatives. nih.gov This same methodology could be applied to this compound to confirm its intended target (e.g., EGFR) and uncover potential off-targets that could be responsible for either therapeutic effects in new indications or unforeseen side effects.

Genomics and Transcriptomics: These technologies can reveal how a compound affects gene expression. Treating cells with this compound and analyzing changes in the transcriptome can elucidate the downstream pathways modulated by the drug, offering insights into its broader biological impact and potential mechanisms of resistance.

Metabolomics: By analyzing the global changes in cellular metabolites after drug treatment, metabolomics can provide a functional readout of the compound's effects on cellular processes, helping to build a complete picture of its mechanism of action. acs.org

Combining these omics approaches provides a systems-level understanding of the drug's interaction with the biological environment, guiding further development and optimization. nih.gov

Challenges and Opportunities in the Preclinical Development of this compound

The path from a promising lead compound to a clinical candidate is fraught with challenges. For this compound, these hurdles are representative of those faced by many novel heterocyclic compounds.

Challenges:

Acquired Resistance: A major challenge in cancer chemotherapy is the development of drug resistance. nih.gov For quinazoline-based EGFR inhibitors, resistance can emerge through secondary mutations in the target protein, a problem that next-generation compounds aim to overcome. nih.gov

Toxicity and Selectivity: While designed to be targeted, many chemotherapeutic agents exhibit toxicity toward normal, healthy cells, leading to significant side effects. nih.gov Achieving high selectivity for the cancer cell target over related proteins in healthy cells is a key preclinical objective.

Pharmacokinetic Properties: Poor solubility, low absorption, and rapid metabolism can limit the in vivo efficacy of an otherwise potent compound. Optimizing these "ADME" (absorption, distribution, metabolism, and excretion) properties is a critical part of preclinical development.

Opportunities:

Privileged Scaffold: The quinazoline nucleus is considered a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets with high affinity. nih.gov This versatility provides a rich foundation for developing derivatives against a wide array of diseases. wisdomlib.org

Targeted Therapy: As knowledge of the molecular drivers of diseases like cancer grows, there is a significant opportunity to design highly specific inhibitors. Quinazoline derivatives are well-suited to be tailored as targeted agents, potentially leading to more effective and less toxic treatments. nih.gov

Molecular Hybridization: There is an opportunity to combine the quinazoline pharmacophore with other bioactive scaffolds to create hybrid molecules with dual or synergistic modes of action, potentially addressing complex diseases and drug resistance. rsc.org

Design of Next-Generation Quinazoline Derivative Analogues with Improved Efficacy and Specificity

The development of this compound is not an endpoint but a step in an iterative process of drug design. Structure-activity relationship (SAR) studies are crucial for guiding the synthesis of next-generation analogues with superior properties.

Key design strategies include:

Structural Modification: Based on the performance of initial leads, medicinal chemists systematically modify the substituents at various positions of the quinazoline ring. For instance, SAR studies have shown that substitutions at the 2, 3, 6, and 8 positions can significantly influence the antimicrobial and cytotoxic activities of quinazolinone derivatives. nih.gov

Computational Modeling: Molecular docking and dynamic simulations are used to predict how a newly designed analogue will bind to its target protein. ijfmr.com This in silico approach helps prioritize which compounds to synthesize, saving time and resources. For example, docking studies can reveal key interactions with amino acid residues in the active site of a target protein, guiding modifications to enhance binding affinity and selectivity. ijfmr.com

Addressing Resistance: For anticancer applications, a primary goal is to design analogues that can inhibit mutated forms of the target protein that are resistant to earlier generations of drugs. Research is actively focused on developing quinazoline derivatives that can overcome resistance mutations in EGFR, such as T790M and C797S. nih.gov

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for synthesizing quinazoline derivatives, and how can their efficiency be optimized?

  • Methodological Answer : Quinazoline derivatives are typically synthesized via condensation reactions, cyclization, or catalytic processes. For example:

  • PbCl₂-catalyzed synthesis : demonstrates the use of PbCl₂ to synthesize quinoxaline and phenazine derivatives via one-pot reactions, which can be adapted for quinazoline derivatives by modifying starting materials (e.g., o-phenylenediamine and diketones) .
  • Guanidine-based routes : Reacting 2-(2-chlorobenzylidene)cyclohexan-1-one with guanidine yields quinazoline derivatives (e.g., compounds 1a,b in ). Optimizing reaction conditions (temperature, solvent polarity) improves yield .
    • Key Parameters : Monitor reaction progress via TLC/HPLC, and characterize intermediates using NMR and mass spectrometry.

Q. How can researchers validate the structural integrity of synthesized quinazoline derivatives?

  • Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

  • ¹H/¹³C NMR : Confirm substituent positions and aromatic proton environments (e.g., shifts at δ 7.5–8.5 ppm for aromatic protons in ) .
  • X-ray crystallography : Resolve ambiguous structures, particularly for stereoisomers or tautomeric forms .
  • Elemental analysis : Verify purity (>95%) and molecular formula accuracy .

Q. What preliminary biological screening approaches are recommended for quinazoline derivatives in academic settings?

  • Methodological Answer : Prioritize assays based on known bioactivities of quinazoline scaffolds:

  • Anticancer activity : Screen against human cancer cell lines (e.g., MCF-7, HepG2) using MTT assays, with doxorubicin as a positive control (IC₅₀ values <10 µM indicate potency, as in ) .
  • Anticonvulsant evaluation : Use maximal electroshock (MES) and pentylenetetrazole (PTZ) models in rodents, comparing results to phenytoin () .
  • Antiviral potential : Employ plaque reduction assays against RNA/DNA viruses (e.g., HSV-1, HIV-1), referencing ’s systematic review criteria .

Advanced Research Questions

Q. How can contradictory data on quinazoline derivatives’ biological activities be resolved?

  • Methodological Answer : Apply systematic frameworks to reconcile discrepancies:

  • Mechanistic studies : Use molecular docking (e.g., AutoDock Vina) to compare binding affinities of derivatives with target proteins (e.g., EGFR in ) .
  • Dose-response validation : Replicate conflicting studies under standardized conditions (e.g., fixed cell lines, serum-free media) to isolate confounding variables .
  • Meta-analysis : Aggregate data from and using PRISMA guidelines to identify trends in structure-activity relationships (SAR) .

Q. What computational strategies enhance the design of quinazoline derivatives with improved pharmacokinetic properties?

  • Methodological Answer : Integrate multi-scale modeling:

  • Molecular dynamics (MD) simulations : Assess stability of quinazoline-EGFR complexes over 100 ns trajectories (RMSD <2 Å indicates stable binding, as in ) .
  • ADMET prediction : Use SwissADME or ADMETlab to optimize logP (ideally 1–3), solubility (ESOL > -4), and cytochrome P450 inhibition profiles .
  • QSAR modeling : Train models on datasets from and to predict anti-inflammatory IC₅₀ values based on substituent electronegativity and steric bulk .

Q. How can phenotypic screening in complex disease models (e.g., Huntington’s disease) be adapted for quinazoline derivatives?

  • Methodological Answer : Leverage translational assays:

  • Drosophila HD models : Screen derivatives for motor phenotype delay using ’s protocol, quantifying climbing ability and survival rates .
  • Mechanistic follow-up : Perform RNA-seq on treated flies to identify pathways modulated by quinazoline derivatives (e.g., mTOR, autophagy) .
  • Cross-species validation : Compare results with murine HD models to assess conserved efficacy .

Methodological Frameworks for Experimental Design

Q. What statistical approaches are critical for analyzing dose-response data in quinazoline bioactivity studies?

  • Answer :

  • Non-linear regression : Fit IC₅₀/EC₅₀ curves using GraphPad Prism (four-parameter logistic model).
  • ANOVA with post-hoc tests : Compare multiple derivatives’ efficacies (e.g., Tukey’s HSD for pairwise comparisons) .
  • Bland-Altman plots : Assess agreement between replicate experiments .

Q. How should researchers navigate ethical and reproducibility challenges in quinazoline derivative studies?

  • Answer :

  • Pre-registration : Document hypotheses and protocols on Open Science Framework (OSF) to mitigate bias .
  • FAIR data principles : Share raw NMR spectra, crystallography data, and bioassay results in repositories like Zenodo .
  • Collaborative validation : Partner with independent labs to replicate key findings (e.g., antiviral activity in ) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.